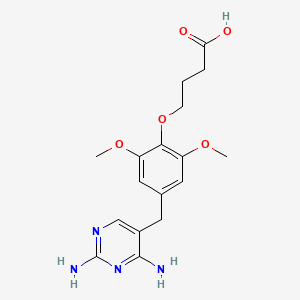

Trimethoprim propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H22N4O5 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]butanoic acid |

InChI |

InChI=1S/C17H22N4O5/c1-24-12-7-10(6-11-9-20-17(19)21-16(11)18)8-13(25-2)15(12)26-5-3-4-14(22)23/h7-9H,3-6H2,1-2H3,(H,22,23)(H4,18,19,20,21) |

InChI Key |

GMBNQAVADXFXRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCCCC(=O)O)OC)CC2=CN=C(N=C2N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Preparation of Trimethoprim Heterocyclic Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of various heterocyclic derivatives of trimethoprim (B1683648). The document details the experimental protocols for the preparation of key derivatives, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

Trimethoprim (TMP) is a synthetic antibiotic that inhibits dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria.[1] The emergence of microbial resistance to existing antibiotics has necessitated the development of new and more effective antimicrobial agents. One promising strategy is the chemical modification of known antibiotics like trimethoprim to create novel derivatives with enhanced activity, broader spectrum, or the ability to overcome resistance mechanisms. This guide focuses on the preparation of heterocyclic derivatives of trimethoprim, a class of compounds that has shown significant potential in this regard.

Synthesis of Imidazo[1,2-c]pyrimidin-3(2H)-one Derivatives

A key intermediate for the synthesis of various heterocyclic derivatives is the imidazo[1,2-c]pyrimidin-3(2H)-one core. This is achieved through the reaction of trimethoprim with bromoacetic acid.

Experimental Protocol: Synthesis of 8-(3,4,5-trimethoxybenzyl)imidazo[1,2-c]pyrimidin-3(2H)-one (Compound 1)[2]

-

Materials: Trimethoprim (0.01 mol, 2.9032 g), bromoacetic acid (0.01 mol, 1.3895 g), absolute ethanol (B145695) (50 mL).

-

Procedure:

-

A mixture of trimethoprim and bromoacetic acid is refluxed in absolute ethanol for 8 hours.

-

The reaction mixture is then cooled, and the resulting precipitate is filtered.

-

The crude product is washed with cold ethanol and then recrystallized from ethanol to yield the pure compound.

-

-

Yield: The reported yield for this reaction is typically high.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone. In this context, the amino groups of trimethoprim or its derivatives can be reacted with various aromatic aldehydes to yield a diverse library of Schiff base derivatives.[2][3]

Experimental Workflow: Synthesis of Trimethoprim Schiff Bases

Caption: General workflow for the synthesis of trimethoprim Schiff base derivatives.

Experimental Protocol: Synthesis of a Trimethoprim Schiff Base with 2,6-Dichlorobenzaldehyde[3]

-

Materials: Trimethoprim (0.001 mol, 0.29 g), 2,6-dichlorobenzaldehyde (B137635) (0.002 mol, 0.35 g), absolute ethanol (40 mL), glacial acetic acid (3 drops).

-

Procedure:

-

A mixture of trimethoprim and 2,6-dichlorobenzaldehyde is refluxed in absolute ethanol with a few drops of glacial acetic acid for 4 hours at 78°C.

-

The reaction mixture is then cooled, and the resulting precipitate is filtered.

-

The solid product is dried and recrystallized to yield the pure Schiff base.

-

-

Yield: 88%

Experimental Protocol: Synthesis of a Trimethoprim Schiff Base with 4-Dimethylaminobenzaldehyde[3]

-

Materials: Trimethoprim (0.001 mol, 0.29 g), 4-dimethylaminobenzaldehyde (0.002 mol, 0.29 g), absolute ethanol (40 mL), glacial acetic acid (3 drops).

-

Procedure:

-

The same procedure as described in section 3.2 is followed.

-

-

Yield: 92%

Quantitative Data for Trimethoprim Schiff Base Derivatives

| Compound | Aldehyde/Ketone Used | Yield (%) | Melting Point (°C) | Reference |

| Schiff Base 1 | 2,6-Dichlorobenzaldehyde | 88 | 67-72 | [2] |

| Schiff Base 2 | 4-Dimethylaminobenzaldehyde | 92 | 64-69 | [2] |

| Schiff Base (1a) | 4-Dimethylaminobenzaldehyde | - | - | [3] |

| Schiff Base (2a) | Propanal | - | - | [3] |

| Schiff Base (3a) | Salicylaldehyde | - | - | [3] |

| Schiff Base (4a) | 2,4-Dimethoxybenzaldehyde | - | - | [3] |

| Schiff Base (5a) | 4-Methylbenzaldehyde | - | - | [3] |

Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives can be synthesized from the corresponding chalcones, which are α,β-unsaturated ketones. The synthesis involves a cyclocondensation reaction with hydrazine (B178648) hydrate.

Experimental Workflow: Synthesis of Trimethoprim Pyrazoline Derivatives

Caption: General workflow for the synthesis of trimethoprim pyrazoline derivatives.

Experimental Protocol: General Procedure for Pyrazoline Synthesis[2]

-

Materials: Azo derivative of trimethoprim (Compound 8), hydrazine hydrate, phenyl hydrazine, or dinitrophenyl hydrazine, ethanol.

-

Procedure:

-

The azo derivative of trimethoprim is refluxed with hydrazine hydrate, phenyl hydrazine, or dinitrophenyl hydrazine in ethanol.

-

The reaction leads to the formation of the corresponding pyrazoline derivatives.

-

Note: The specific quantitative details for the synthesis of the azo derivative (Compound 8) and its subsequent conversion to pyrazolines are not fully detailed in the available literature, highlighting an area for further research.

Synthesis of 1,2,3-Triazole Derivatives

1,2,3-Triazole derivatives of trimethoprim can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction involves the coupling of an azide (B81097) derivative of trimethoprim with a terminal alkyne.

Experimental Workflow: Synthesis of Trimethoprim 1,2,3-Triazole Derivatives

Caption: General workflow for the synthesis of trimethoprim 1,2,3-triazole derivatives.

Experimental Protocol: Synthesis of 5-azido-8-(3,4,5-trimethoxybenzyl)imidazo[1,2-c]pyrimidin-3(2H)-one (Compound 12) and subsequent triazole formation[2]

-

Materials for Azide Synthesis: Diazonium chloride salt of Compound 1, sodium azide.

-

Procedure for Azide Synthesis:

-

The diazonium chloride salt of Compound 1 is reacted with sodium azide to yield the azido (B1232118) derivative (Compound 12).

-

-

Materials for Triazole Synthesis: Compound 12, acetylacetone (B45752) or ethyl acetoacetate (B1235776), sodium ethoxide/ethanol.

-

Procedure for Triazole Synthesis:

-

Compound 12 is reacted with acetylacetone or ethyl acetoacetate in the presence of sodium ethoxide in ethanol to form the corresponding 1,2,3-triazole derivatives.

-

Note: The specific molar quantities and reaction conditions for these steps require further detailed investigation for precise replication.

Antimicrobial Activity

The synthesized trimethoprim heterocyclic derivatives have been evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria. The results indicate that many of these derivatives exhibit potent antibacterial activity, in some cases superior to that of the parent trimethoprim.[4][2][3]

Quantitative Antimicrobial Activity Data

| Compound/Derivative | Test Organism | Activity | Reference |

| Schiff Base Derivatives | Bacillus subtilis (Gram +ve) | Active | [3] |

| Schiff Base Derivatives | Escherichia coli (Gram -ve) | Active | [3] |

| Imidazo, Pyrazoline, Triazole Derivatives | Staphylococcus aureus (Gram +ve) | Active | [4] |

| Imidazo, Pyrazoline, Triazole Derivatives | Bacillus subtilis (Gram +ve) | Active | [4] |

| Imidazo, Pyrazoline, Triazole Derivatives | Escherichia coli (Gram -ve) | Active | [4] |

| Imidazo, Pyrazoline, Triazole Derivatives | Proteus spp. (Gram -ve) | Active | [4] |

| Schiff Base 1 | Staphylococcus aureus | Good | [2] |

| Schiff Base 2 | Escherichia coli | Good | [2] |

| Schiff Base 2 | Klebsiella spp. | Good | [2] |

Conclusion

This technical guide has provided a detailed overview of the synthesis of various heterocyclic derivatives of trimethoprim. The experimental protocols, quantitative data, and workflow diagrams presented herein offer a valuable resource for researchers in the field of medicinal chemistry and drug development. The promising antimicrobial activities of these derivatives underscore the potential of this synthetic approach for the discovery of novel antibacterial agents to combat the growing challenge of antibiotic resistance. Further detailed investigation into the specific reaction parameters and a broader evaluation of the biological activities of these compounds are warranted.

References

The Core Mechanism of Dihydrofolate Reductase Inhibition by Trimethoprim and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim (B1683648), a synthetic pyrimidine (B1678525) derivative, serves as a cornerstone in antimicrobial therapy through its targeted inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway. This technical guide provides an in-depth exploration of the mechanism of action of trimethoprim and its derivatives. It details the molecular interactions governing their inhibitory activity, the basis for their selective toxicity, and the evolution of resistance. Quantitative data on enzyme inhibition and antimicrobial efficacy are presented, alongside detailed experimental protocols for their determination. Furthermore, this guide employs visual diagrams to elucidate key pathways, experimental workflows, and the logical progression of resistance development, offering a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction

The folate metabolic pathway is indispensable for the synthesis of nucleic acids and certain amino acids, making it a prime target for antimicrobial agents. Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier in various biosynthetic reactions. Trimethoprim exploits this dependency by acting as a potent and selective inhibitor of bacterial DHFR.[1][2][3] Its synergistic combination with sulfamethoxazole, which targets an upstream enzyme in the same pathway, has been a mainstay in the treatment of various bacterial infections.[4] However, the emergence of resistance necessitates the continued development of novel trimethoprim derivatives with improved potency and broader activity against resistant strains. This guide delves into the fundamental principles of trimethoprim's action to inform such efforts.

The Folic Acid Biosynthesis Pathway and the Role of DHFR

Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo.[5] This pathway, essential for bacterial survival, is the target of trimethoprim and sulfonamides. The pathway culminates in the production of THF, which is vital for the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[6][7] DHFR performs the final, critical step of reducing DHF to THF.[7]

Mechanism of Action of Trimethoprim

Trimethoprim functions as a competitive inhibitor of DHFR.[7] Its chemical structure, featuring a 2,4-diaminopyrimidine (B92962) ring, mimics the pteridine (B1203161) moiety of the natural substrate, DHF, allowing it to bind to the active site of the enzyme.[8] The high affinity of trimethoprim for bacterial DHFR is the basis for its selective toxicity. It binds to bacterial DHFR with an affinity several thousand times greater than its affinity for human DHFR.[2][8] This differential binding is attributed to structural differences in the active sites of the bacterial and mammalian enzymes.[9]

Upon binding, trimethoprim blocks the reduction of DHF to THF, leading to a depletion of the THF pool.[6] The absence of THF stalls the synthesis of essential building blocks for DNA, RNA, and proteins, ultimately resulting in bacteriostasis or, in synergy with sulfamethoxazole, a bactericidal effect.[1]

Structure-Activity Relationship of Trimethoprim Derivatives

The development of trimethoprim derivatives aims to enhance potency, broaden the spectrum of activity, and overcome resistance. Structure-activity relationship (SAR) studies have revealed several key features of the trimethoprim molecule that are crucial for its activity.[10]

-

2,4-Diaminopyrimidine Ring: This moiety is essential for binding to the active site of DHFR through hydrogen bonding.[8]

-

Methylene Bridge: The linker between the pyrimidine and benzene (B151609) rings influences the conformational flexibility and orientation of the molecule within the active site.

-

Trimethoxybenzyl Group: The methoxy (B1213986) substitutions on the benzene ring contribute to hydrophobic interactions within a pocket of the DHFR active site. Modifications to this group have been a major focus of derivative development.[9]

Studies have shown that alterations to the substitution pattern on the benzyl (B1604629) ring can significantly impact inhibitory activity. For instance, the introduction of benzyloxy and phenyl ethanone (B97240) groups at the 4-position of the dimethoxy benzyl ring has been shown to increase antibacterial activity against both Staphylococcus aureus and Escherichia coli.[9]

Quantitative Analysis of Inhibitory Activity

The potency of trimethoprim and its derivatives is quantified by their half-maximal inhibitory concentration (IC50) against DHFR and their minimum inhibitory concentration (MIC) against various bacterial strains. The inhibition constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme.

Table 1: Inhibitory Activity of Trimethoprim and Derivatives against Dihydrofolate Reductase (DHFR)

| Compound | Target Organism/Enzyme | IC50 (µM) | Ki (nM) | Reference(s) |

| Trimethoprim | Escherichia coli DHFR | - | - | [1] |

| Trimethoprim | Staphylococcus aureus DHFR | - | - | [4] |

| Trimethoprim | Human DHFR | 55.26 | - | [6][11] |

| Methotrexate | Human DHFR | 0.08 | - | [6] |

| Derivative 4b (benzyloxy) | S. aureus | - | - | [9] |

| Derivative 4b (benzyloxy) | E. coli | - | - | [9] |

| Benzamide Derivative JW2 | Human DHFR | 4.72 | - | [11] |

| Benzamide Derivative JW8 | Human DHFR | 20.17 | - | [11] |

| Dihydrophthalazine Derivative OSU35 | Enterococcus faecalis DHFR | - | 3.8 | [12] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Trimethoprim and Derivatives against Bacterial Strains

| Compound | Bacterial Strain | MIC (µM) | Reference(s) |

| Trimethoprim | Staphylococcus aureus | 22.7 | [9] |

| Trimethoprim | Escherichia coli | 55.1 | [9] |

| Derivative 4b (benzyloxy) | Staphylococcus aureus | 5.0 | [9] |

| Derivative 4b (benzyloxy) | Escherichia coli | 4.0 | [9] |

| Diaveridine | Pathogenic Bacteria | as low as 1.25 µg/mL | [4] |

Mechanisms of Resistance

The clinical efficacy of trimethoprim is threatened by the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:

-

Alteration of the Target Enzyme: Mutations in the chromosomal dfr gene can lead to amino acid substitutions in DHFR that reduce the binding affinity of trimethoprim.[3]

-

Acquisition of Resistant DHFR Genes: Bacteria can acquire plasmids carrying genes (dfr) that encode for trimethoprim-resistant DHFR enzymes. These plasmid-encoded enzymes are not effectively inhibited by trimethoprim and can compensate for the inhibition of the chromosomal DHFR.[11]

-

Overproduction of DHFR: An increase in the expression of the chromosomal dfr gene can lead to higher levels of DHFR, requiring higher concentrations of trimethoprim to achieve effective inhibition.[11]

-

Efflux Pumps: Some bacteria possess membrane proteins that actively pump trimethoprim out of the cell, reducing its intracellular concentration.[13]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

-

Purified DHFR enzyme

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Test compounds (trimethoprim and derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or vehicle control.

-

Initiate the reaction by adding NADPH and DHF to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (trimethoprim and derivatives)

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

-

Prepare two-fold serial dilutions of the test compounds in CAMHB in the wells of a 96-well microplate.

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. For trimethoprim, the MIC is often read as the lowest concentration that inhibits ≥80% of growth compared to the control.[5]

Conclusion and Future Directions

Trimethoprim remains a clinically important antibiotic due to its specific and potent inhibition of bacterial DHFR. A thorough understanding of its mechanism of action, the structural basis for its selectivity, and the molecular drivers of resistance is paramount for the development of the next generation of DHFR inhibitors. Future research should focus on designing novel derivatives that can evade existing resistance mechanisms, possess enhanced intrinsic activity, and exhibit favorable pharmacokinetic and safety profiles. The integration of structural biology, computational modeling, and robust in vitro and in vivo testing will be critical in this endeavor. The methodologies and data presented in this guide provide a foundational framework for these ongoing and future research efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. himedialabs.com [himedialabs.com]

- 3. mdpi.com [mdpi.com]

- 4. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual-Target Inhibitors of the Folate Pathway Inhibit Intrinsically Trimethoprim-Resistant DfrB Dihydrofolate Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystallographic Analysis Reveals a Novel Second Binding Site for Trimethoprim in Active Site Double Mutants of Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study [mdpi.com]

- 12. The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Exploring the Biological Frontier: A Technical Guide to Novel Trimethoprim Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of novel trimethoprim (B1683648) (TMP) analogs, offering a comprehensive overview of their synthesis, biological activities, and mechanisms of action. Trimethoprim, a cornerstone antibacterial agent, is being reimagined through chemical modifications to combat drug resistance and explore new therapeutic avenues, including anticancer applications. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support ongoing research and development in this critical area.

Biological Activity: Expanding Beyond the Antibacterial Spectrum

The primary mechanism of trimethoprim and its new derivatives is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[2][3] By inhibiting DHFR, these compounds disrupt DNA replication and lead to cell death, particularly in rapidly proliferating cells like bacteria and cancer cells.[1][4][5]

Antibacterial Activity

Novel trimethoprim analogs are being developed to overcome the challenge of acquired bacterial resistance. Researchers are modifying the core structure of TMP to enhance its binding affinity to bacterial DHFR and explore activity against a broader range of pathogens.

Table 1: Antibacterial Activity of New Trimethoprim Derivatives

| Compound/Derivative | Target Organism | MIC (µM) | Reference |

| Trimethoprim (Standard) | Staphylococcus aureus | 22.7 | [6] |

| Trimethoprim (Standard) | Escherichia coli | 55.1 | [6] |

| Benzyloxy derivative 4b | Staphylococcus aureus | 5.0 | [6] |

| Benzyloxy derivative 4b | Escherichia coli | 4.0 | [6] |

Anticancer Activity

The inhibition of DHFR is also a validated target in cancer chemotherapy. New trimethoprim compounds are being investigated for their potential as anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[1][4]

Table 2: Anticancer Activity of New Trimethoprim Derivatives

| Compound/Derivative | Cell Line | IC50 | Reference |

| Oxazine derivative (A9) | Colon cancer (HRT) | 0.1669 µg/mL (0.231 µmol/L) | [7] |

| Thiazine derivative (A8) | Colon cancer (HRT) | 206.7 µg/mL | [7] |

| 5-Fluorouracil (Reference) | Colon cancer (HRT) | 3.73 µmol/L | [7] |

Dihydrofolate Reductase (DHFR) Inhibition

The potency of new trimethoprim analogs is often first assessed by their ability to inhibit the DHFR enzyme directly. This is a key indicator of their potential biological activity.

Table 3: DHFR Inhibition by New Trimethoprim Analogs

| Compound/Analog | IC50 (µM) | Reference |

| Trimethoprim (TMP) | 55.26 | [1] |

| Methotrexate (MTX) | 0.08 | [1] |

| Analog 2 | 0.99 | [1] |

| Analog 3 | 0.72 | [1] |

| Analog 4 | 1.02 | [1] |

| Analog 5 | 15.94 | [1] |

| Analog 6 | 15.09 | [1] |

| Compound D | 0.2 | [1] |

| Compound F | 0.2 | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of new trimethoprim compounds.

Synthesis of Novel Trimethoprim Derivatives

The synthesis of new trimethoprim analogs often involves multi-step chemical reactions to modify the core trimethoprim structure. A general approach involves:

-

Demethylation: Selective demethylation of one of the methoxy (B1213986) groups on the trimethoxybenzyl ring of trimethoprim to create a hydroxyl group, forming hydroxy trimethoprim (HTMP).[6]

-

Substitution: Introduction of various substituents at the newly formed hydroxyl position. This can include the addition of benzyloxy or phenyl ethanone (B97240) groups to explore structure-activity relationships (SAR).[6]

-

Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography and characterized using methods such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm their chemical structures.[7][8]

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of the compounds against DHFR is determined using a spectrophotometric assay.

-

Reagents and Materials: Recombinant human or bacterial DHFR enzyme, dihydrofolic acid (DHF), NADPH, and the test compounds.

-

Procedure:

-

The reaction mixture containing the DHFR enzyme, NADPH, and varying concentrations of the test compound is prepared in a suitable buffer.

-

The reaction is initiated by the addition of the substrate, DHF.

-

The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time.

-

The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.[1]

-

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Strains: Standard laboratory strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

-

Procedure (Broth Microdilution Method):

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

-

Cell Lines: Human cancer cell lines (e.g., colon cancer HRT cells) are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[9]

-

Visualizing the Science: Pathways and Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes involved in the study of new trimethoprim compounds.

Caption: Inhibition of the Folic Acid Biosynthesis Pathway by Trimethoprim and Sulfonamides.

Caption: General Experimental Workflow for the Evaluation of New Trimethoprim Compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action [mdpi.com]

- 3. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of Trimethoprim Drug and Innovation of Sulfazane-Trimethoprim Derivatives as Anticancer Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

initial synthesis routes for trimethoprim propanoic acid

An in-depth technical guide on the proposed , targeting researchers, scientists, and drug development professionals. This document outlines hypothetical synthetic pathways based on established chemical principles, due to the absence of published literature on the direct synthesis of this specific compound.

Introduction

Trimethoprim (B1683648) is a potent synthetic antibacterial agent that functions as a dihydrofolate reductase inhibitor.[1][2] Its clinical efficacy has spurred extensive research into the synthesis of various analogues to enhance its activity, selectivity, and pharmacokinetic properties.[1][3][4][5] This guide focuses on the proposed initial synthesis routes for a novel derivative, trimethoprim propanoic acid. While direct synthetic routes for this specific compound are not documented in the current literature, this paper outlines plausible pathways based on the well-established synthesis of trimethoprim and its analogues, combined with standard organic chemistry methodologies for the introduction of a carboxylic acid moiety.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are proposed for the synthesis of this compound. These approaches diverge in the stage at which the propanoic acid group is introduced: either as a modification of a key intermediate in the trimethoprim synthesis or as a post-synthetic modification of trimethoprim itself.

Route 1: Modification of a Key Intermediate

This strategy involves the synthesis of a substituted benzaldehyde (B42025) bearing the propanoic acid group, which is then utilized in a convergent synthesis to construct the final this compound molecule. A common starting material for trimethoprim synthesis is 3,4,5-trimethoxybenzaldehyde.[6][7] A plausible modification of this starting material is proposed.

Experimental Protocol:

-

Synthesis of 4-(2-carboxyethyl)-3,5-dimethoxybenzaldehyde:

-

Step 1: Friedel-Crafts Acylation of 1,3-dimethoxybenzene (B93181). To a solution of 1,3-dimethoxybenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) followed by the dropwise addition of succinic anhydride (B1165640) at 0°C. The reaction is stirred for several hours at room temperature. After completion, the reaction is quenched with ice and extracted.

-

Step 2: Clemmensen or Wolff-Kishner Reduction. The resulting keto-acid is reduced to the corresponding carboxylic acid. For the Clemmensen reduction, amalgamated zinc and concentrated hydrochloric acid are used. For the Wolff-Kishner reduction, hydrazine (B178648) hydrate (B1144303) and a strong base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., ethylene (B1197577) glycol) are employed.

-

Step 3: Vilsmeier-Haack Formylation. The resulting 4-(2-carboxyethyl)-1,3-dimethoxybenzene is formylated using a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the position ortho to one of the methoxy (B1213986) groups and para to the propanoic acid side chain.

-

-

Condensation with 3-anilinopropionitrile (B89847): The synthesized aldehyde is then condensed with 3-anilinopropionitrile in the presence of a base to form the corresponding cinnamonitrile (B126248) derivative.[8]

-

Cyclization with Guanidine (B92328): The resulting intermediate is cyclized with guanidine in the presence of a strong base (e.g., sodium ethoxide) to form the pyrimidine (B1678525) ring, yielding the final this compound.[6][9]

Quantitative Data (Hypothetical):

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Friedel-Crafts Acylation | 1,3-dimethoxybenzene, Succinic anhydride | Aluminum chloride | Dichloromethane | 0 - RT | 4-6 | 75-85 |

| Reduction | Keto-acid intermediate | Amalgamated zinc, HCl (Clemmensen) | Toluene | Reflux | 8-12 | 70-80 |

| Vilsmeier-Haack Formylation | 4-(2-carboxyethyl)-1,3-dimethoxybenzene | POCl₃, DMF | Dichloromethane | 0 - RT | 3-5 | 65-75 |

| Condensation | Substituted benzaldehyde, 3-anilinopropionitrile | Sodium methoxide | Methanol | Reflux | 2-4 | 80-90 |

| Cyclization | Cinnamonitrile intermediate, Guanidine | Sodium ethoxide | Ethanol | Reflux | 6-8 | 70-80 |

Synthesis Workflow Diagram:

References

- 1. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]

- 4. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]

- 9. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

Physicochemical Characterization of Trimethoprim Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characterization of trimethoprim (B1683648) (TMP) derivatives. Trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), is a crucial antibiotic, and the development of its derivatives aims to enhance its efficacy, overcome resistance, and improve its pharmacokinetic profile.[1][2] A thorough understanding of the physicochemical properties of these derivatives is paramount for their rational design and development as therapeutic agents.

This guide details the experimental protocols for determining key physicochemical parameters, presents available data for a selection of trimethoprim derivatives in a structured format, and visualizes the underlying biological pathway and experimental workflows.

Core Physicochemical Parameters and Their Importance

The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties. For trimethoprim derivatives, the following parameters are of critical importance:

-

Solubility: Aqueous solubility is a crucial factor influencing a drug's dissolution rate and subsequent absorption. Poor solubility can lead to low bioavailability.

-

Lipophilicity (LogP): The partition coefficient between an organic and aqueous phase, expressed as LogP, is a key indicator of a molecule's ability to permeate biological membranes. An optimal LogP is essential for absorption, distribution, metabolism, and excretion (ADME) properties. Higher log P values can indicate better penetration of lipophilic outer membranes of bacteria.

-

pKa: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH. The ionization state affects a drug's solubility, permeability, and interaction with its biological target.

-

Melting Point: The melting point is an indicator of the purity and stability of a crystalline solid.

-

Stability: The chemical stability of a compound under various conditions (e.g., pH, temperature, light) is critical for its shelf-life and formulation development.

Data on Physicochemical Properties of Trimethoprim and its Derivatives

The following tables summarize the available quantitative data for trimethoprim and a selection of its derivatives. It is important to note that data for novel derivatives are often found in specific research publications and may not be exhaustively compiled in a single source.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility | LogP | pKa | Reference |

| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32 | 199-203 | 0.4 g/L (25 °C) | 0.91 | 7.12 | [3] |

| Trimethoprim-Malic Acid Multicomponent Crystal | - | - | 212.5 | 2.5-fold higher than TMP | - | - | |

| Water-soluble Trimethoprim Derivative (Sodium Salt) | - | - | 246-248 (decomposes) | 66.3% in water | - | - |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental. The following sections detail the standard experimental protocols for the key parameters.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Detailed Protocol:

-

Preparation: Add an excess amount of the trimethoprim derivative to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

-

Data Analysis: The solubility is reported as the average concentration from multiple determinations.

Lipophilicity Determination (LogP)

The octanol-water partition coefficient (LogP) is typically determined using the shake-flask method or estimated by HPLC.

Principle (Shake-Flask): The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient.

Detailed Protocol (Shake-Flask):

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents and allowing them to separate.

-

Partitioning: Dissolve a known amount of the trimethoprim derivative in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) and then allow the phases to separate completely.

-

Sampling: Take a sample from each phase.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in octanol] / [Concentration in water]).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Protocol:

-

Solution Preparation: Dissolve an accurately weighed amount of the trimethoprim derivative in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the titration curve or its first derivative.

Melting Point Determination

The melting point is determined using a melting point apparatus.

Principle: A small amount of the crystalline solid is heated at a controlled rate, and the temperature range over which the substance melts is observed.

Detailed Protocol:

-

Sample Preparation: Finely powder the dry crystalline sample of the trimethoprim derivative.

-

Capillary Loading: Pack a small amount of the powder into a capillary tube.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). The melting point is reported as this range.

Visualizations

Dihydrofolate Reductase (DHFR) Inhibition Pathway

Trimethoprim and its derivatives exert their antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim Derivatives.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of newly synthesized trimethoprim derivatives.

Caption: Physicochemical Characterization Workflow for Trimethoprim Derivatives.

Conclusion

The physicochemical characterization of trimethoprim derivatives is a cornerstone of the drug discovery and development process. A systematic and rigorous evaluation of properties such as solubility, lipophilicity, pKa, and stability provides essential data for understanding the ADME properties, formulating effective drug delivery systems, and ultimately selecting promising lead candidates for further development. The experimental protocols and workflows outlined in this guide provide a framework for researchers to generate high-quality, reproducible data, thereby accelerating the journey from a novel chemical entity to a potential therapeutic agent.

References

The Evolution of a Classic Antibiotic: A Technical Guide to the Discovery and Synthesis of Trimethoprim Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP), a synthetic bacteriostatic antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. Its efficacy stems from its targeted inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway.[1][2] This pathway is essential for the production of nucleotides and certain amino acids, which are fundamental for DNA synthesis and cellular replication.[3] By selectively targeting the bacterial DHFR enzyme over its human counterpart, trimethoprim disrupts bacterial growth and proliferation.[1] However, the emergence of trimethoprim-resistant bacterial strains has necessitated the development of novel analogs with improved potency, expanded spectra of activity, and the ability to overcome resistance mechanisms. This technical guide provides an in-depth exploration of the discovery and synthesis of trimethoprim analogs, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Core Concepts in Trimethoprim Analog Development

The development of trimethoprim analogs is primarily centered around the structure-activity relationship (SAR), which dictates how chemical modifications to the core trimethoprim structure influence its biological activity. The trimethoprim molecule consists of a 2,4-diaminopyrimidine (B92962) ring linked by a methylene (B1212753) bridge to a 3,4,5-trimethoxybenzyl ring. Key areas of modification include:

-

The Benzyl (B1604629) Ring: Alterations to the methoxy (B1213986) groups on the benzyl ring have been extensively explored. For instance, demethylation of the 4-methoxy group to a hydroxyl group allows for the introduction of various substituents, such as benzyloxy and phenyl ethanone (B97240) groups, which has been shown to increase antibacterial activity.

-

The Pyrimidine Ring: The 2,4-diaminopyrimidine moiety is crucial for the molecule's interaction with the DHFR active site. While modifications to this ring are less common, some studies have explored substitutions at the 4-NH2 group, though this has often resulted in decreased or loss of activity.

-

Bridging Linker: The methylene bridge connecting the two ring systems has been a target for modification. A significant advancement has been the incorporation of amide bonds in place of the methylene linker, which has been shown to increase the affinity of the analogs for DHFR.[4][5]

Synthesis of Trimethoprim Analogs: Methodologies and Protocols

A variety of synthetic strategies have been employed to generate diverse libraries of trimethoprim analogs. These range from classical organic synthesis techniques to modern solid-phase synthesis methodologies.

General Synthetic Route via Condensation

One common approach to synthesizing trimethoprim and its analogs involves the condensation of a substituted benzaldehyde (B42025) with a propanenitrile derivative, followed by reaction with guanidine.[6] This versatile method allows for the generation of a wide range of analogs by simply varying the starting aldehyde.[7]

Solid-Phase Synthesis of Amide-Containing Analogs

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of trimethoprim analogs, particularly those containing amide bonds.[1][7] This technique involves attaching the initial building block to a solid support (resin) and then sequentially adding other building blocks in a stepwise fashion.

Experimental Protocol: Solid-Phase Synthesis of Trimethoprim Analogs with Amide Bonds [1][8]

This protocol outlines a general procedure for the synthesis of trimethoprim analogs containing an amide bond, a strategy that has been shown to enhance DHFR inhibition.

-

Resin Preparation: Start with a suitable solid support, such as 4-nitrophenyl Wang resin.

-

Attachment of First Building Block: The first amino acid or linker molecule is attached to the resin using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Deprotection: The protecting group (e.g., Fmoc) on the attached amino acid is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Coupling of Subsequent Building Blocks: The next amino acid or carboxylic acid derivative (e.g., a substituted benzoic acid) is coupled to the deprotected amine on the resin-bound intermediate using coupling reagents.

-

Introduction of the Trimethoxybenzyl Moiety: A key step involves the coupling of a derivative of 3,4,5-trimethoxybenzoic acid to the growing chain.

-

Cleavage from Resin: Once the synthesis is complete, the analog is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude product is purified by techniques such as high-performance liquid chromatography (HPLC) to yield the final trimethoprim analog.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Evaluation of Trimethoprim Analogs

The biological activity of newly synthesized trimethoprim analogs is assessed through a series of in vitro assays to determine their antibacterial efficacy and their ability to inhibit the target enzyme, DHFR.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][9]

Experimental Protocol: DHFR Inhibition Assay [1][3]

-

Reagent Preparation:

-

Prepare a 1X DHFR assay buffer (pH 7.5).

-

Prepare stock solutions of DHF and NADPH.

-

Dilute the recombinant human or bacterial DHFR enzyme in ice-cold assay buffer to the desired working concentration.

-

Prepare serial dilutions of the test compounds (trimethoprim analogs) and positive controls (e.g., methotrexate, trimethoprim).

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the assay buffer, the DHFR enzyme, and the test compound or control.

-

Initiate the reaction by adding NADPH and DHF to each well.

-

Immediately measure the absorbance at 340 nm at regular intervals for a set period using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in absorbance over time) for each reaction.

-

Determine the percent inhibition of DHFR activity for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

-

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a commonly used technique for determining the MIC.[11][12]

Experimental Protocol: Broth Microdilution MIC Assay [11][13]

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterial strain in a suitable broth medium to the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to a specific bacterial density (e.g., ~1.5 x 10^8 CFU/mL).

-

Dilute the standardized suspension to the final desired inoculum concentration (typically ~5 x 10^5 CFU/mL) in the test medium.

-

-

Preparation of Antimicrobial Dilutions (in a 96-well microtiter plate):

-

Dispense broth medium into all wells of the plate.

-

Add a concentrated solution of the test compound to the first column of wells.

-

Perform a two-fold serial dilution of the compound across the plate by transferring an aliquot of the solution from one column to the next.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum.

-

Include a growth control well containing only bacteria and medium.

-

Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Quantitative Data and Structure-Activity Relationships

The following tables summarize the biological activity of representative trimethoprim analogs from various studies, highlighting the impact of different structural modifications.

Table 1: In Vitro Antibacterial Activity (MIC) of Selected Trimethoprim Analogs

| Compound | Modification | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | Reference |

| Trimethoprim (TMP) | - | 22.7 | 55.1 | [11][14] |

| Analog 4b | Benzyloxy group at 4-position | 5.0 | 4.0 | [11][14] |

| Schiff Base 3a-h | Substitution at 4-NH2 group | Little to no activity | Little to no activity | [11][14] |

Table 2: Dihydrofolate Reductase (DHFR) Inhibitory Activity of Selected Trimethoprim Analogs

| Compound | Modification | IC50 (µM) vs. human DHFR | Reference |

| Trimethoprim (TMP) | - | 55.26 | [5][7] |

| Methotrexate (MTX) | Reference Inhibitor | 0.08 | [5][7] |

| Analog 2 | Amide bond incorporation | 0.99 | [5][7] |

| Analog 3 | Amide bond incorporation | 0.72 | [5][7] |

| Analog 4 | Amide bond incorporation | 1.02 | [5][7] |

| Analog 5 | Amide bond incorporation | 15.94 | [5][7] |

| Analog 6 | Amide bond incorporation | 15.09 | [5][7] |

| Analog 9 | Amide bond incorporation | 56.05 | [15] |

| Analog 11 | Amide bond incorporation | 55.32 | [15] |

Visualizing Key Pathways and Workflows

Understanding the mechanism of action and the experimental processes is facilitated by visual diagrams. The following sections provide Graphviz diagrams for the folate biosynthesis pathway and key experimental workflows.

Folate Biosynthesis Pathway and Trimethoprim Inhibition

Trimethoprim and its analogs act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. This pathway is crucial for the de novo synthesis of purines, thymidine, and certain amino acids.[13]

General Workflow for Synthesis and Evaluation of Trimethoprim Analogs

The development of new trimethoprim analogs follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

Workflow for DHFR Inhibition Assay

This diagram illustrates the key steps involved in determining the inhibitory activity of trimethoprim analogs against the DHFR enzyme.

Conclusion and Future Perspectives

The development of trimethoprim analogs remains a critical area of research in the fight against antimicrobial resistance. By leveraging a deep understanding of the structure-activity relationships of the trimethoprim scaffold, researchers have successfully designed and synthesized novel compounds with enhanced potency and the ability to circumvent resistance mechanisms. The incorporation of amide bonds and targeted modifications to the benzyl ring are promising strategies that have yielded analogs with significantly improved DHFR inhibitory activity.[5][15] Future efforts will likely focus on further optimizing these lead compounds to improve their pharmacokinetic properties and in vivo efficacy, as well as exploring novel chemical scaffolds that can effectively inhibit DHFR through different binding modes. The systematic approach of synthesis, biological evaluation, and structural optimization outlined in this guide will continue to be instrumental in the discovery of the next generation of DHFR inhibitors.

References

- 1. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. medlink.com [medlink.com]

- 5. researchgate.net [researchgate.net]

- 6. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. youtube.com [youtube.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Theoretical Mechanism of Trimethoprim Propanoic Acid: An Immunochemical Hapten Derived from a Dihydrofolate Reductase Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the theoretical mechanism of action of trimethoprim (B1683648) propanoic acid. While the parent compound, trimethoprim, is a well-established antibacterial agent, current scientific literature indicates that trimethoprim propanoic acid primarily functions as a hapten for immunochemical applications rather than a direct antimicrobial. This document will first elucidate the established mechanism of trimethoprim and then discuss the role and implications of the propanoic acid modification.

The Core Mechanism of Action: Trimethoprim's Inhibition of Dihydrofolate Reductase

Trimethoprim's antibacterial activity stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. This pathway is critical for the synthesis of tetrahydrofolate (THF), a vital cofactor in the biosynthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.

The mechanism unfolds as follows:

-

Competitive Inhibition: Trimethoprim competes with the natural substrate, dihydrofolate (DHF), for the active site of the bacterial DHFR enzyme.

-

Enzyme Binding: Due to its structural similarity to a portion of the DHF molecule, trimethoprim binds tightly to the active site of bacterial DHFR. This binding is significantly stronger to the bacterial enzyme than to its mammalian counterpart, accounting for its selective toxicity.

-

Blockade of Tetrahydrofolate Synthesis: The binding of trimethoprim to DHFR blocks the reduction of DHF to THF.

-

Depletion of Essential Precursors: The resulting deficiency in THF leads to a halt in the synthesis of thymidine, purines, and essential amino acids.

-

Inhibition of Bacterial Growth: Without these essential building blocks, bacteria are unable to synthesize new DNA and proteins, leading to the cessation of growth and, ultimately, cell death.

Figure 1. Signaling pathway of Trimethoprim's inhibitory action on bacterial growth.

This compound: A Hapten for Immunochemical Detection

The available scientific literature and commercial product descriptions identify this compound as a hapten. A hapten is a small molecule that, on its own, does not elicit an immune response. However, when conjugated to a larger carrier molecule, such as a protein (e.g., bovine serum albumin, BSA), it becomes immunogenic, capable of inducing the production of antibodies that specifically recognize the hapten.

The propanoic acid moiety provides a carboxylic acid functional group that is not present in the parent trimethoprim molecule. This functional group is crucial for its role as a hapten, as it provides a convenient point of attachment for covalent linkage to carrier proteins, a process essential for immunization and the development of immunoassays.

Figure 2. Experimental workflow for hapten conjugation and antibody production.

Theoretical Considerations on the Antimicrobial Activity of this compound

While there is a lack of published data on the direct antimicrobial activity of this compound, we can speculate on how the addition of the propanoic acid group might influence its interaction with bacterial DHFR based on established structure-activity relationships of trimethoprim analogs.

-

Potential for Reduced Activity: The active site of DHFR is a well-defined pocket. The addition of a bulky and charged propanoic acid group to the trimethoprim core could introduce steric hindrance, potentially preventing the molecule from fitting optimally into the active site. This would likely lead to a significant reduction in binding affinity and, consequently, a decrease in or loss of antimicrobial activity compared to the parent trimethoprim.

-

Altered Physicochemical Properties: The introduction of a carboxylic acid group would increase the polarity and negative charge (at physiological pH) of the molecule. This could impact its ability to cross the bacterial cell wall and membrane to reach its intracellular target, DHFR.

It is important to emphasize that these are theoretical considerations. Without experimental data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, the direct antimicrobial efficacy of this compound remains unconfirmed and is likely to be negligible.

Experimental Protocols

As the primary role of this compound is in immunochemical methods, the relevant experimental protocols would involve its conjugation to carrier proteins and its use in immunoassays.

General Protocol for Hapten-Carrier Conjugation (Carbodiimide Method)

-

Activation of Carboxylic Acid: Dissolve this compound in a suitable organic solvent (e.g., dimethylformamide, DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group, forming an NHS ester. The reaction is typically carried out at room temperature for several hours.

-

Conjugation to Carrier Protein: Prepare a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Add the activated hapten solution to the protein solution dropwise while stirring. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

-

Purification of the Conjugate: Remove unconjugated hapten and reaction byproducts by dialysis against PBS.

-

Characterization: Confirm the successful conjugation and determine the hapten-to-protein molar ratio using techniques such as UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

General Protocol for Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coating: Coat microtiter plate wells with a coating antigen (e.g., trimethoprim conjugated to a different carrier protein than that used for immunization). Incubate and then wash.

-

Blocking: Block unoccupied sites in the wells with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding. Incubate and then wash.

-

Competition: Add a mixture of a standard solution (or sample) containing free trimethoprim and a limited amount of specific anti-trimethoprim antibody to the wells. Incubate, allowing the free trimethoprim and the coated trimethoprim to compete for binding to the antibody. Wash.

-

Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody. Incubate and then wash.

-

Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will catalyze a color change.

-

Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of free trimethoprim in the sample.

Quantitative Data

Currently, there is no publicly available quantitative data, such as MIC or IC50 values, to assess the antimicrobial activity of this compound. The relevant quantitative data for this compound would relate to its performance in immunoassays, such as the IC50 value for the displacement of a tracer in a competitive ELISA, which reflects the sensitivity of the assay for trimethoprim.

| Compound | Parameter | Value | Organism/System |

| This compound | Antimicrobial Activity (MIC, IC50) | Data not available | Not applicable |

| This compound | Immunoassay Performance (e.g., ELISA IC50) | Dependent on specific assay development | Immunoassay |

Conclusion

Methodological & Application

Application Note: HPLC Analysis of Trimethoprim Impurities

Introduction

Trimethoprim (B1683648) is a synthetic antibacterial agent, often used in combination with sulfamethoxazole (B1682508), to treat a variety of bacterial infections. The control of impurities in pharmaceutical active ingredients is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of potential impurities in trimethoprim, based on the United States Pharmacopeia (USP) monograph. Additionally, protocols for forced degradation studies are provided to demonstrate the stability-indicating nature of the method.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of trimethoprim.

Experimental Protocols

HPLC Method for Impurity Determination (Based on USP 38)

This protocol outlines the chromatographic conditions for the analysis of trimethoprim and its impurities.

1.1. Materials and Reagents

-

Trimethoprim Reference Standard (RS)

-

Diaveridine (B1670400) (for resolution solution)

-

Sodium perchlorate (B79767)

-

Phosphoric acid

-

Methanol (HPLC grade)

-

Water (HPLC grade)

1.2. Chromatographic Conditions

| Parameter | Value |

| Instrument | UltiMate 3000 LC System or equivalent |

| Column | Acclaim 120 C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | 10mM Sodium perchlorate (pH 3.6 with phosphoric acid) and Methanol (7:3) |

| Separation Mode | Isocratic |

| Flow Rate | 1.3 mL/min |

| Column Temperature | 25˚C |

| Detector Wavelength | UV at 280 nm |

| Injection Volume | 20 µL |

| Run Time | 55 minutes |

1.3. Solution Preparation

-

Buffer Solution: Prepare a 10 mM sodium perchlorate solution in water and adjust the pH to 3.6 with phosphoric acid.[1][2]

-

Mobile Phase: Prepare a filtered and degassed mixture of the Buffer solution and Methanol in a 7:3 ratio.[1][2]

-

Test Solution: Accurately weigh and transfer about 25 mg of Trimethoprim into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1][2]

-

Resolution Solution: Dissolve accurately weighed quantities of Trimethoprim and Diaveridine in the mobile phase to obtain a solution with concentrations of approximately 10 µg/mL and 5 µg/mL, respectively.[1][2]

1.4. System Suitability

The system is deemed suitable for use if the following criteria are met:

-

The resolution between the trimethoprim and diaveridine peaks is not less than 2.5.[1][2]

-

The relative standard deviation for replicate injections of the resolution solution is not more than 2.0%.[2]

1.5. Data Analysis

The percentage of each impurity in the portion of Trimethoprim taken is calculated using the formula: 100 * (Fri / [Σ(Fri) + FrT]) where:

-

F is the relative response factor (0.5 for peaks with relative retention times of 0.9, 2.3, 2.7, or 10.3, and 1.0 for all other peaks).[2]

-

ri is the peak response for each impurity.[2]

-

rT is the peak response for trimethoprim.[2]

Acceptance Criteria:

-

Not more than 0.1% of any individual impurity is found.[2]

-

Not more than 0.2% of total impurities is found.[2]

Forced Degradation Protocol

Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.

2.1. Sample Preparation

Prepare suspensions of Trimethoprim (e.g., 8 mg/mL) in an appropriate vehicle.[3]

2.2. Stress Conditions

Forced degradation can be performed by mixing 0.5 mL of the trimethoprim suspension with 0.5 mL of the following stress agents:[3]

-

Acid Hydrolysis: 1 M Hydrochloric acid

-

Base Hydrolysis: 1 M Sodium hydroxide

-

Oxidative Degradation: 30% Hydrogen peroxide

-

Thermal Degradation: Water at 60°C

The solutions are typically stored for a defined period, for example, 3 hours at 60°C, before being analyzed by HPLC.[3]

2.3. Analysis

Analyze the stressed samples using the HPLC method described in section 1. The method is considered stability-indicating if no peak overlap is observed between trimethoprim and any degradation products, impurities, or excipients.[3]

Data Presentation

Table 1: System Suitability Results for USP Method

| Parameter | USP Criteria | Obtained Results |

| Resolution between Trimethoprim and Diaveridine | NLT 2.5 | 2.97[1] |

Table 2: Summary of a Validated RP-HPLC Method for Trimethoprim and its Impurities

| Parameter | Details |

| Column | Kromasil 100-5-C18 (4.0 x 250 mm, 5.0 µm) |

| Mobile Phase | Solvent A: 0.08% orthophosphoric acid in waterSolvent B: Acetonitrile and Methanol (80:20 v/v) |

| Elution | Gradient |

| Flow Rate | 0.8 mL/min |

| Detector | Photodiode Array (PDA) at 210 nm |

| Sample Concentration | Trimethoprim: 0.32 mg/mL |

| LOQ for Impurities | 0.00032 mg/mL |

| Validation Range | 0.1% to 1.0% of test concentration |

This data is from a study on the simultaneous determination of sulfamethoxazole and trimethoprim impurities.[4]

Visualizations

Caption: Experimental workflow for the HPLC analysis of trimethoprim impurities.

References

Application Notes and Protocols for Spectroscopic Characterization of Trimethoprim Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the spectroscopic characterization of trimethoprim (B1683648) (TMP) and its derivatives. The described techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are fundamental for the structural elucidation, quantification, and purity assessment of these compounds in research and drug development settings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for the quantitative analysis of trimethoprim and its derivatives, relying on the absorption of ultraviolet and visible light by the aromatic rings within their structures.

Application Note

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for determining the concentration of trimethoprim derivatives in solution. The wavelength of maximum absorbance (λmax) is a key parameter for quantitative analysis and can be influenced by the solvent and the specific functional groups present on the derivative. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[1] This technique is widely used for routine quality control, dissolution studies, and determination of drug content in pharmaceutical formulations.[2][3][4]

Quantitative Data

| Compound | Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) |

| Trimethoprim | Methanol (B129727) | 285 | 10 - 60 | 0.9999[2] |

| Trimethoprim | Methanol: 0.1 N NaOH (80:20 v/v) | ~271 | - | -[4] |

| Trimethoprim-BCG complex | 10% N,N-dimethylacetamide in methanol | 418 | 1 - 35 | >0.99[5] |

| Trimethoprim-DNFB complex | Acetone | 380, 500-600 | 20 - 90 | >0.99[6] |

Experimental Protocol: UV-Vis Spectrophotometric Analysis

1. Instrumentation:

-

A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.[1]

2. Reagents and Solvents:

-

Reference standard of the trimethoprim derivative.

-

Methanol (AR grade).[2]

-

Acetonitrile (B52724) (AR grade).

-

Distilled water.

-

Diluent: A 1:1 mixture of methanol and acetonitrile can be used.[1]

3. Preparation of Standard Stock Solution:

-

Accurately weigh 100 mg of the trimethoprim derivative reference standard.[1]

-

Transfer it into a 100 mL volumetric flask.

-

Dissolve and make up the volume with the chosen diluent to obtain a standard stock solution of 1000 µg/mL.[1]

4. Determination of λmax:

-

From the standard stock solution, prepare a dilute solution (e.g., 10 µg/mL).

-

Scan the solution over the UV range (e.g., 200-400 nm) using the diluent as a blank.[7]

-

The wavelength at which maximum absorbance occurs is the λmax. For trimethoprim in methanol, the λmax is approximately 285 nm.[2][7]

5. Preparation of Calibration Curve:

-

From the standard stock solution, prepare a series of dilutions to cover the expected concentration range of the sample.[2]

-

Measure the absorbance of each dilution at the determined λmax against the blank.[1]

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

6. Sample Analysis:

-

Prepare the sample solution in the same diluent, ensuring the concentration falls within the range of the calibration curve.

-

Measure the absorbance of the sample solution at the λmax.

-

Determine the concentration of the trimethoprim derivative in the sample from the calibration curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for the qualitative analysis of trimethoprim derivatives, providing information about the functional groups present in the molecule.

Application Note

FT-IR spectroscopy is used to identify trimethoprim and its derivatives by analyzing their unique patterns of infrared absorption.[8] The technique is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FT-IR spectrum is a plot of infrared intensity versus wavenumber, which provides a molecular fingerprint of the sample. This method is invaluable for confirming the synthesis of new derivatives, identifying impurities, and studying drug-excipient interactions.[9][10]

Characteristic FT-IR Peaks for Trimethoprim

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3470, 3318 | N-H stretching vibrations of the amino groups | [9] |

| 3125 | Aromatic C-H stretch | [9] |

| 2957, 2925 | C-H stretching in CH-Cl and CH₂ | [11] |

| 1653 | N-H bending vibration of the amino group and benzene (B151609) ring | [9] |

| 1656, 1654 | C=O stretching in glutamate (B1630785) salts of trimethoprim | [12] |

| 1427 | CH₂ bending | [11] |

| 1354 | C-H bending in CH-Cl | [11] |

| 1122 | C-O bond | [11] |

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

1. Instrumentation:

-

FT-IR spectrometer.

2. Reagents:

-

Potassium bromide (KBr), IR grade, finely ground and dried.

-

Sample (trimethoprim derivative).

3. Sample Preparation:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

Place a small amount of the powder into a pellet-forming die.

-

Press the powder under high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.

4. Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[13]

-

Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

5. Data Analysis:

-

Identify the characteristic absorption bands and compare them with the known spectra of trimethoprim or related compounds to confirm the identity and functional groups of the derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy